Welcome to the BenchChem Online Store!
molecular formula C10H10Cl2Hf B8691220 Bis(cyclopentadienyl)hafnium dichloride

Bis(cyclopentadienyl)hafnium dichloride

Cat. No. B8691220
M. Wt: 379.57 g/mol
InChI Key: IXKLRFLZVHXNCF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05710297

Procedure details

1.81 g (5.65 mmol) of hafnium tetrachloride are added to a suspension, cooled to -78° C., of 2.00 g (5.64 mmol) of the dilithium salt (Example 4) in 150 ml of toluene. The orange suspension is allowed to warm to room temperature, and is stirred for a further 2 days in order to complete the reaction. Insoluble constituents are then filtered off via a frit, and the orange-red filtrate is evaporated to dryness on an oil pump. 30 ml of pentane are added to the orange-red residue, and the mixture is stirred vigorously overnight. Removal of the solvent in vacuo gives the hafnocene dichloride as beige powder in a crude product yield of 700 mg (24%). The 1H-NMR spectrum of the crude product shows only one diastereomer.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Cl-].[Cl-].[Hf+4:5].[Li][Li].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=CC=1>>[CH2:12]1[C-:11]=[CH:14][CH:8]=[CH:13]1.[CH2:12]1[C-:11]=[CH:14][CH:8]=[CH:13]1.[Cl-:1].[Cl-:1].[Hf+4:5] |f:0.1.2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Li][Li]
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for a further 2 days in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Insoluble constituents are then filtered off via a frit
CUSTOM
Type
CUSTOM
Details
the orange-red filtrate is evaporated to dryness on an oil pump
ADDITION
Type
ADDITION
Details
30 ml of pentane are added to the orange-red residue
STIRRING
Type
STIRRING
Details
the mixture is stirred vigorously overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.